molecular formula C3H7NO B6611442 N-cyclopropylhydroxylamine CAS No. 435270-09-0

N-cyclopropylhydroxylamine

Cat. No.: B6611442
CAS No.: 435270-09-0
M. Wt: 73.09 g/mol
InChI Key: ATLZOHJWRFQKDI-UHFFFAOYSA-N
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Description

N-cyclopropylhydroxylamine is a chemical compound with the molecular formula C₃H₇NO It is a member of the hydroxylamine family, characterized by the presence of a hydroxylamine group (-NH-OH) attached to a cyclopropyl ring

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like N-cyclopropylhydroxylamine, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of more efficient, environmentally friendly synthetic processes, and the creation of new molecules and materials to support better life welfare .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with hydrogen peroxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 35°C to 90°C, depending on the specific catalyst used . Titanium-silicon molecular sieves are often employed as catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-cyclopropylhydroxylamine involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme. This enzyme is crucial for DNA synthesis and repair, and its inhibition leads to the suppression of bacterial proliferation . The compound’s ability to form reactive intermediates also contributes to its biological activity .

Comparison with Similar Compounds

N-cyclopropylhydroxylamine can be compared with other hydroxylamine derivatives such as N-isopropylhydroxylamine and N-methylhydroxylamine. While all these compounds share the hydroxylamine functional group, their reactivity and applications differ due to the nature of the substituent attached to the nitrogen atom . This compound is unique in its ability to form stable cyclopropyl derivatives, which are valuable in synthetic chemistry and medicinal research .

List of Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Continued research into its properties and applications is likely to yield further insights and innovations.

Properties

IUPAC Name

N-cyclopropylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c5-4-3-1-2-3/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZOHJWRFQKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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